molecular formula C18H24S3Sn2 B1661923 5,5''-Bis(trimethylstannyl)-2,2':5',2''-terthiophene CAS No. 178931-63-0

5,5''-Bis(trimethylstannyl)-2,2':5',2''-terthiophene

Cat. No. B1661923
M. Wt: 574.0
InChI Key: FIKQPMKITUNTEK-UHFFFAOYSA-N
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Description

5,5’‘-Bis(trimethylstannyl)-2,2’:5’,2’'-terthiophene is a chemical compound with the empirical formula C14H22S2Sn2 and a molecular weight of 491.87 . It is used for the synthesis of small molecules and polymer semiconductors for OFETs, OLED, PLED, OPV applications .


Synthesis Analysis

The compound can be synthesized from commercially available 2,2’-bithiophene, which is lithiated selectively at 5,5’-positions, using two equivalents of n-BuLi in anhydrous THF at −78 °C .


Molecular Structure Analysis

The Stille-coupling reaction of cyclobutene 1 with 5,5′-bis(trimethylstannyl)-2,2′-bithiophene (2THSn) using [Pd(π-cinnamyl)Cl]2 as the precatalyst and tBuXPhos as the ligand, resulted in a 34% yield of soluble red solids and side products .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 96-100°C . The boiling point is predicted to be 418.2±55.0 °C . It has a density, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume .

Scientific Research Applications

Organic Thin-Film Transistor Performances

Research has shown that the introduction of longer β-unsubstituted oligothiophene units in diketopyrrolopyrrole-based copolymers significantly affects their molecular weight, solubility, and ultimately the performance of organic thin-film transistors (OTFTs). This indicates the potential of 5,5''-Bis(trimethylstannyl)-2,2':5',2''-terthiophene in enhancing OTFT performances through improved molecular design (Yi et al., 2013).

Electropolymerization and Film Characterization

The compound's derivatives have been studied for their electropolymerization properties, resulting in polythiophene films. These films, characterized by FT-IR and Raman spectroscopy, exhibit high structural organization, which is crucial for applications in electronic materials (Sauvajol et al., 1994).

Synthesis and Characterisation in Copolymers

A study on the synthesis and characterization of new acetylide-functionalised oligothiophenes and their dinuclear platinum complexes demonstrates the potential of 5,5''-Bis(trimethylstannyl)-2,2':5',2''-terthiophene in the creation of novel materials with unique electronic properties, which could be beneficial in the field of materials science (Lewis et al., 1997).

Modified Polythiophene Derivatives for Photovoltaic Application

Research into modified structures of polythiophene derivatives incorporating this compound has shown potential in photovoltaic applications. The study indicates how molecular engineering on conjugated side chains can affect optical, electronic, and photovoltaic properties (Hsiow et al., 2016).

Synthesis via Organotin Compounds

The use of organotin compounds, including 5,5''-Bis(trimethylstannyl)-2,2':5',2''-terthiophene, in synthesizing functionalized oligothiophenes, highlights its role in creating complex organic molecules, which could be critical in various chemical and material science applications (Kamal et al., 1997).

Safety And Hazards

The compound is classified as Acute Tox. 2 Dermal, Acute Tox. 2 Inhalation, Acute Tox. 2 Oral, Aquatic Acute 1, and Aquatic Chronic 1 . It has a hazard statement of H300 + H310 + H330 - H410 and precautionary statements of P260 - P262 - P273 - P280 - P302 + P352 + P310 - P304 + P340 + P310 .

properties

IUPAC Name

trimethyl-[5-[5-(5-trimethylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6S3.6CH3.2Sn/c1-3-9(13-7-1)11-5-6-12(15-11)10-4-2-8-14-10;;;;;;;;/h1-6H;6*1H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKQPMKITUNTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)[Sn](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24S3Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70778123
Record name ([1~2~,2~2~:2~5~,3~2~-Terthiophene]-1~5~,3~5~-diyl)bis(trimethylstannane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70778123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5''-Bis(trimethylstannyl)-2,2':5',2''-terthiophene

CAS RN

178931-63-0
Record name ([1~2~,2~2~:2~5~,3~2~-Terthiophene]-1~5~,3~5~-diyl)bis(trimethylstannane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70778123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5''-Bis(trimethylstannyl)-2,2':5',2''-terthiophene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
E Kozma, D Kotowski, F Bertini, S Luzzati, M Catellani - Polymer, 2010 - Elsevier
Donor–acceptor alternated copolymers based on perylene diimide units linked in bay positions with oligothiophene units were prepared and used as acceptor material in polymeric …
Number of citations: 55 www.sciencedirect.com
M Hanif, L Chen, L Zhu, D Zhao… - Journal of Applied …, 2015 - Wiley Online Library
Conjugated polymers are highly desirable for the photovoltaic applications. We report the synthesis, characterization, optoelectronic properties, and solar cell application of two polymers…
Number of citations: 3 onlinelibrary.wiley.com
U Asawapirom, R Güntner, M Forster, T Farrell… - …, 2002 - thieme-connect.com
Well defined dialkylfluorene/oligothiophene and dialkylfluorene/dithienylvinylene alternating copolymers have been synthesized via the polycondensation of 2, 7-dibromo-(9, 9-…
Number of citations: 56 www.thieme-connect.com
M Hanif, L Zuo, Q Yan, X Hu, M Shi… - Journal of applied …, 2013 - Wiley Online Library
Conjugated polymers having good electrochemical and thermal stability are highly desired in optoelectronics. We report a new polythiophene consisting of alternating 4,4′‐didodecyl‐…
Number of citations: 11 onlinelibrary.wiley.com
J Pina, J Seixas de Melo, HD Burrows… - …, 2009 - ACS Publications
The synthesis and a comprehensive spectroscopic and photophysical study are presented of four alternating binaphthyl−oligothiophene copolymers (DP: 10−15 repeat units) in solution …
Number of citations: 105 pubs.acs.org
TH Lee, KY Wu, TY Lin, JS Wu, CL Wang… - Macromolecules, 2013 - ACS Publications
Unpredictable trends of charge mobility (μ) in multicyclic heteroarenes-contained polymers remain an obstacle in designing high performance polymers used in polymeric field effect …
Number of citations: 38 pubs.acs.org
R Bou Zerdan, P Cohn, E Puodziukynaite… - The Journal of …, 2015 - ACS Publications
The molecular recognition properties of the nucleobases instruct the formation of complex three-dimensional architectures in natural and synthetic systems; relatively unexplored is their …
Number of citations: 29 pubs.acs.org
H You, H Kang, D Kim, JS Park, JW Lee, S Lee… - …, 2021 - Wiley Online Library
Quinoxaline (Qx) derivatives are promising building units for efficient photovoltaic polymers owing to their strong light absorption and high charge‐transport abilities, but they have been …
TM Pappenfus, KR Mann - Inorganic Chemistry, 2001 - ACS Publications
A new series of bipyridine-capped oligothiophene ligands and their binuclear Ru(II) complexes of the general formula [(bpy) 2 Ru-bpy(th) x bpy-Ru(bpy) 2 ] 4+ (where bpy = 2,2‘-bipyridyl…
Number of citations: 63 pubs.acs.org
Z Chen, W Zhang, Y Zhou, X Wei, C Li… - Journal of Materials …, 2020 - pubs.rsc.org
The structure–property relationship of finitely conjugated polymer semiconductors is underdeveloped to date. Herein, we report three novel tetrafluoroethylene-containing finitely …
Number of citations: 1 pubs.rsc.org

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